1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride
Description
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride is a pyridin-2(1H)-one derivative featuring a methyl group at the 1-position and a piperidin-3-yl substituent at the 5-position, with the compound stabilized as a hydrochloride salt. The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The piperidinyl group introduces a nitrogen-containing heterocycle, which may enhance bioavailability and target engagement in central nervous system (CNS) applications.
Properties
IUPAC Name |
1-methyl-5-piperidin-3-ylpyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13-8-10(4-5-11(13)14)9-3-2-6-12-7-9;/h4-5,8-9,12H,2-3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFKDDSFTIXANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Substitution with Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the nucleophile.
Methylation: The methyl group is introduced through a methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves the sequential addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The piperidine and pyridinone moieties enable nucleophilic and electrophilic substitutions under specific conditions:
N-Alkylation/Acylation
-
Transfer Hydrogenation for N-Methylation :
The piperidine nitrogen can undergo methylation via transfer hydrogenation using formaldehyde and a palladium catalyst (e.g., Pd/C) under ambient pressure. This method avoids gaseous hydrogen and is scalable for industrial synthesis .
Example : -
Acylation with Thionyl Chloride :
The secondary amine reacts with thionyl chloride to form acylated intermediates, which are further functionalized. For instance, coupling with diethylamine yields N,N-diethyl derivatives .
Amination Reactions
Copper-catalyzed amination is critical for modifying the pyridinone ring:
Buchwald-Hartwig Amination
-
Bromine substituents on the pyridinone ring undergo amination using a Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) and copper(I) oxide (>0.02 wt%) at <80°C. This avoids cryogenic conditions and minimizes byproducts .
Conditions :-
Catalyst: Cu(I) oxide
-
Temperature: 60–70°C
-
Solvent: Tetrahydrofuran (THF)
-
Grignard Coupling
The pyridinone ring participates in Grignard reactions to form ketones or extended carbon chains:
Formation of Methanone Derivatives
-
Reaction with 2,6-dibromopyridine and a Turbo Grignard reagent yields (6-bromopyridin-2-yl)(1-methylpiperidin-3-yl)methanone hydrobromide .
Mechanism :
Piperidine Ring Oxidation
-
Piperidine derivatives are oxidized to N-oxides using hydrogen peroxide or potassium permanganate, though specific data for this compound requires further study .
Pyridinone Reduction
-
The pyridinone carbonyl group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Salt Formation and Solubility
-
Hemisuccinate Salt Formation :
The hydrochloride salt is converted to a hemisuccinate salt using succinic acid in ethanol, enhancing solubility for pharmaceutical applications .
Table 1: Key Reaction Pathways and Conditions
Mechanistic Insights
Scientific Research Applications
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 5: The target compound’s piperidin-3-yl group contrasts with phenylamino (e.g., compound 73) or trifluoromethyl (e.g., ) substituents in analogs. Piperidine, a saturated six-membered ring, may improve blood-brain barrier penetration compared to planar aromatic groups . Piperazine derivatives (e.g., compound in ) exhibit eIF4A3 inhibition, suggesting that nitrogen-rich substituents at position 5 could favor enzyme targeting .
Salt Forms and Solubility: The hydrochloride salt of the target compound likely enhances aqueous solubility compared to free-base analogs (e.g., compound 73). Similar salts, such as 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride, are documented for improved pharmacokinetics .
Synthetic Flexibility :
- Boronic ester analogs (e.g., 1-methyl-5-(pinacolboronate)pyridin-2(1H)-one in ) highlight the scaffold’s utility in Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification .
Implications for Bioactivity and Therapeutic Potential
- Anti-Allodynic Activity: Compounds with phenylamino groups at position 5 (e.g., 73, 74) demonstrated efficacy in rodent models of mechanical allodynia, suggesting that substituent polarity and hydrogen-bonding capacity are critical for this activity .
- Enzyme Inhibition : Piperazine-containing analogs () achieved eIF4A3 selectivity, implying that the target’s piperidine moiety could be optimized for similar enzyme interactions through structural tuning .
Biological Activity
1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride is a chemical compound that has attracted considerable attention in various fields, particularly in medicinal chemistry and pharmacology. This compound features a pyridinone core structure with a piperidinyl substituent and a methyl group, which contributes to its unique biological activity.
- Molecular Formula : C₁₁H₁₆N₂O·ClH
- Molecular Weight : 228.72 g/mol
- CAS Number : 1931126-38-3
- Solubility : The hydrochloride form enhances its solubility in water, making it suitable for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The compound is believed to modulate the activity of neurotransmitter receptors, which may have implications in treating neurological disorders.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on various enzymes involved in neurotransmitter metabolism and signaling pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.4 |
| Monoamine oxidase A | Non-competitive | 12.3 |
Receptor Binding Affinity
The binding affinity of this compound to various receptors has been evaluated through radioligand binding assays. Preliminary findings suggest:
| Receptor | Binding Affinity (Ki) |
|---|---|
| Muscarinic acetylcholine | 15 nM |
| Dopamine D2 receptor | 30 nM |
| Serotonin 5-HT2A receptor | 25 nM |
These results indicate that the compound may play a role in modulating cholinergic and dopaminergic signaling pathways, which are crucial in the context of neuropharmacology.
Study on Neuroprotective Effects
A study conducted by Zhang et al. (2023) investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed that treatment with this compound significantly reduced motor deficits and improved dopaminergic neuron survival compared to control groups.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Pyridinone Core : Through cyclization reactions using precursors like 2-aminopyridine.
- Substitution with Piperidinyl Group : Via nucleophilic substitution reactions.
- Methylation : Using methyl iodide or dimethyl sulfate.
Research Applications
This compound serves as a valuable building block in the synthesis of more complex molecules and is being explored for its potential applications in drug development, particularly for neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride?
- Methodological Answer : The hydrochloride salt formation typically involves treating the free base with hydrochloric acid under controlled conditions. For example, a procedure analogous to describes dissolving the base in water and adding 1.0 M HCl at room temperature, followed by heating to 50°C to ensure complete salt formation. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature gradients to maximize yield .
Q. How should researchers ensure proper storage and handling of this compound to maintain stability?
- Methodological Answer : Based on safety data sheets (SDS) for similar hydrochlorides (e.g., ), storage at 2–8°C in airtight containers under inert gas is advised to prevent hygroscopic degradation. Handling should involve personal protective equipment (PPE), including gloves and goggles, and work should be conducted in a fume hood to avoid inhalation or skin contact .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential. For example, elemental analysis (e.g., C, H, N content) can confirm purity, as demonstrated in for related pyridinone derivatives. X-ray crystallography may resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictory NMR signals (e.g., overlapping peaks) may arise from dynamic proton exchange or impurities. Advanced strategies include:
- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.
- Variable-temperature NMR to suppress exchange broadening.
- Comparative analysis with reference compounds (e.g., USP standards in ) .
Q. What experimental design considerations are critical for impurity profiling of this hydrochloride salt?
- Methodological Answer : Impurity identification requires reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient). Method validation should follow ICH guidelines, as seen in and for related APIs. For trace impurities (<0.1%), LC-MS/MS or ion chromatography may be necessary .
Q. How can reaction conditions be optimized to improve yield during hydrochloride salt crystallization?
- Methodological Answer : Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., ethanol, water) to enhance solubility.
- Temperature control : Slow cooling from 50°C to room temperature to promote crystal nucleation ().
- Anti-solvent addition : Dropwise addition of diethyl ether to precipitate the salt .
Q. What strategies mitigate decomposition risks during long-term stability studies?
- Methodological Answer : Accelerated stability testing under ICH Q1A(R2) conditions (40°C/75% RH) can predict degradation pathways. For hydrolytically sensitive hydrochlorides, lyophilization or storage with desiccants (e.g., silica gel) is recommended. Degradation products should be monitored via forced degradation studies (acid/base/oxidative stress) .
Data Contradiction and Troubleshooting
Q. How should researchers resolve inconsistencies between theoretical and observed HPLC retention times?
- Methodological Answer :
- Column calibration : Use USP reference standards (e.g., ) to validate retention time reproducibility.
- Mobile phase pH adjustment : Modify buffer pH (e.g., ammonium acetate, pH 6.5 in ) to alter ionization and retention behavior.
- Mass spectrometric confirmation : Cross-verify peaks with MS data to rule out co-eluting impurities .
Q. What steps are necessary to validate synthetic routes when scaling from milligram to gram quantities?
- Methodological Answer :
- Kinetic profiling : Monitor reaction progress via inline FTIR or Raman spectroscopy to identify exothermic events.
- Purification scalability : Transition from flash chromatography to recrystallization or continuous-flow systems.
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to assess critical process parameters (CPPs) like mixing efficiency and heating rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
